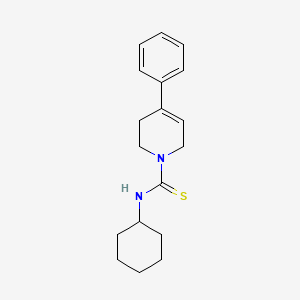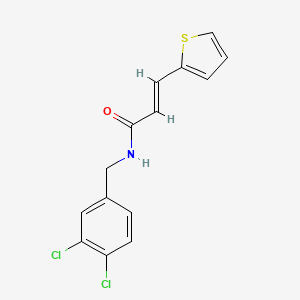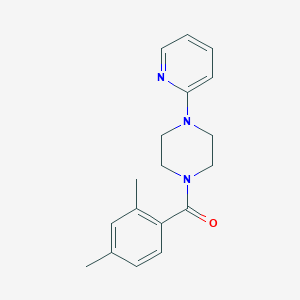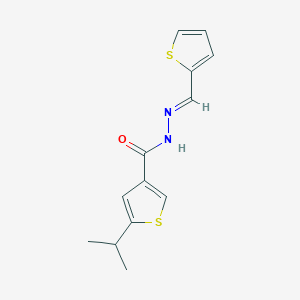
N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide, also known as CPP, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. CPP belongs to the class of compounds known as thiosemicarbazones and has shown promising results in preclinical studies for its anti-cancer, anti-inflammatory, and neuroprotective properties.
Mecanismo De Acción
The exact mechanism of action of N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide is not fully understood, but it is believed to act through multiple pathways. N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation. Additionally, N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has been shown to activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells. N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10), in animal models of inflammation.
Biochemical and Physiological Effects:
N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has been shown to have various biochemical and physiological effects. N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has been shown to inhibit the activity of ribonucleotide reductase, leading to a decrease in DNA synthesis and cell proliferation. Additionally, N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has been shown to induce cell cycle arrest and apoptosis in cancer cells through the activation of the p53 tumor suppressor pathway. N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has also been shown to reduce inflammation by decreasing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. Furthermore, N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has been shown to protect neurons from oxidative stress-induced damage, suggesting its potential use in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has several advantages for lab experiments. N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide is a small molecule that is easy to synthesize and purify. Additionally, N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide in lab experiments. N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has poor solubility in water, which can make it difficult to use in cell culture experiments. Additionally, N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has been shown to have some cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide. One potential direction is to further investigate the anti-cancer properties of N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide and its potential use in combination with other anti-cancer drugs. Another potential direction is to investigate the use of N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to understand the exact mechanism of action of N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide and to identify potential side effects and toxicity concerns. Overall, N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has shown promising results in preclinical studies and warrants further investigation for its potential therapeutic applications.
Métodos De Síntesis
N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide can be synthesized by reacting cyclohexyl isothiocyanate with 4-phenyl-3,6-dihydro-2H-pyridine-1-carboxaldehyde in the presence of thiosemicarbazide. The reaction yields N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide as a yellow solid with a melting point of 206-208°C. The purity of N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide can be checked using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has been extensively studied for its potential therapeutic applications in various diseases. N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has shown promising results in preclinical studies for its anti-cancer, anti-inflammatory, and neuroprotective properties. N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and leukemia. N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has also been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis. Additionally, N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has been shown to protect neurons from oxidative stress-induced damage, suggesting its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-cyclohexyl-4-phenyl-3,6-dihydro-2H-pyridine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2S/c21-18(19-17-9-5-2-6-10-17)20-13-11-16(12-14-20)15-7-3-1-4-8-15/h1,3-4,7-8,11,17H,2,5-6,9-10,12-14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYPUCLUVZKPCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)N2CCC(=CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-({[(2-furylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5869560.png)

![N-{3-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]phenyl}acetamide](/img/structure/B5869580.png)
![{[1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B5869590.png)
![5'-chloro-1'-(3-methylbutyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5869597.png)
![4-{3-[(4,6-dimethyl-2-pyrimidinyl)thio]propanoyl}morpholine](/img/structure/B5869605.png)
![3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5869608.png)
![2-[(4-methylbenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5869616.png)

![3-methyl-1-[2-(2-naphthyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5869633.png)
![N-[3-(acetylamino)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5869644.png)
![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide](/img/structure/B5869646.png)
![4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5869650.png)